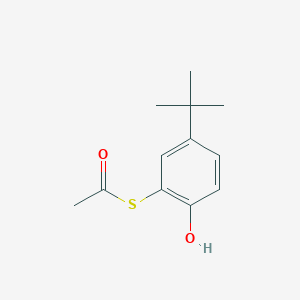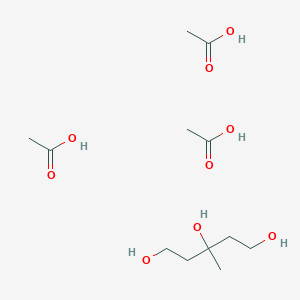
Acetic acid;3-methylpentane-1,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methylpentane-1,3,5-triol is a compound that combines acetic acid with 3-methylpentane-1,3,5-triol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar 3-methylpentane-1,3,5-triol is an organic compound with the formula C₆H₁₄O₃, featuring three hydroxyl groups and a methyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylpentane-1,3,5-triol can be achieved through the esterification of 3-methylpentane-1,3,5-triol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methylpentane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 3-methylpentane-1,3,5-triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-methylpentane-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;3-methylpentane-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage formed with acetic acid can undergo hydrolysis, releasing acetic acid and 3-methylpentane-1,3,5-triol, which can then participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentane-1,3,5-triol: The parent compound without the acetic acid esterification.
2-Methylpentane-1,3,5-triol: A structural isomer with the methyl group on the second carbon.
Pentane-1,3,5-triol: A similar compound lacking the methyl group.
Uniqueness
Acetic acid;3-methylpentane-1,3,5-triol is unique due to its ester linkage with acetic acid, which imparts distinct chemical properties and reactivity. This esterification can enhance the compound’s solubility, stability, and potential biological activity compared to its non-esterified counterparts.
Propiedades
Número CAS |
66470-78-8 |
|---|---|
Fórmula molecular |
C12H26O9 |
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
acetic acid;3-methylpentane-1,3,5-triol |
InChI |
InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4) |
Clave InChI |
PARPKKSKRBXOJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



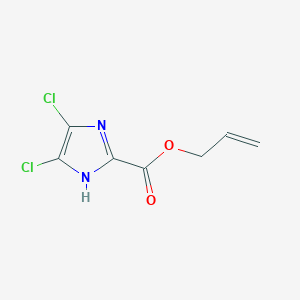
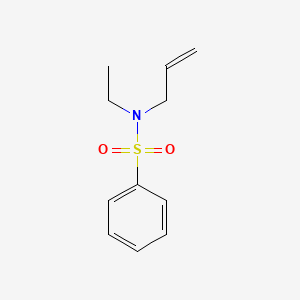
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
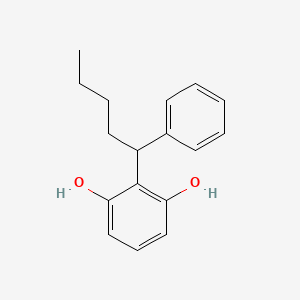

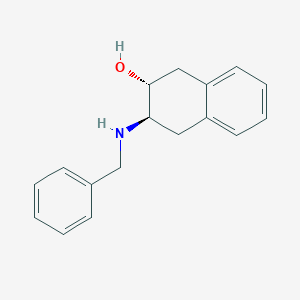
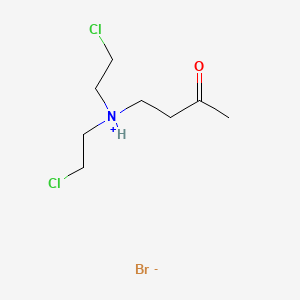

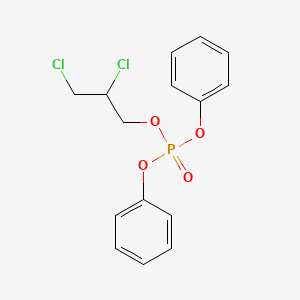
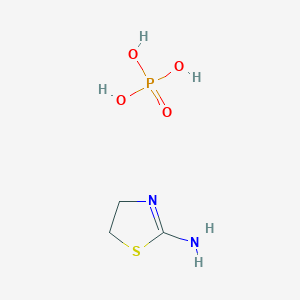

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
